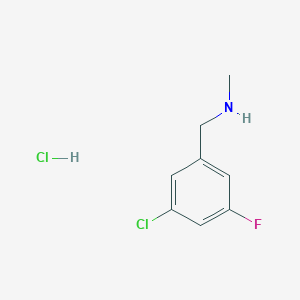
1-(3-Chloro-5-fluorophenyl)-N-methylmethanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-5-fluorophenyl)-N-methylmethanamine hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is further connected to a methylmethanamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
准备方法
The synthesis of 1-(3-Chloro-5-fluorophenyl)-N-methylmethanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Nitration and Reduction: The starting material, 3-chloro-5-fluoronitrobenzene, undergoes nitration followed by reduction to yield 3-chloro-5-fluoroaniline.
Methylation: The aniline derivative is then subjected to methylation using formaldehyde and formic acid to produce N-methyl-3-chloro-5-fluoroaniline.
Formation of Methanamine: The N-methylated aniline is reacted with formaldehyde and hydrogen cyanide to form the corresponding methanamine derivative.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization.
化学反应分析
1-(3-Chloro-5-fluorophenyl)-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: Under acidic or basic conditions, the methanamine group can undergo hydrolysis to yield the corresponding amine and formaldehyde.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives.
科学研究应用
1-(3-Chloro-5-fluorophenyl)-N-methylmethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
作用机制
The mechanism of action of 1-(3-Chloro-5-fluorophenyl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1-(3-Chloro-5-fluorophenyl)-N-methylmethanamine hydrochloride can be compared with other similar compounds, such as:
1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride: This compound has a similar structure but lacks the methyl group on the methanamine moiety, leading to different chemical and biological properties.
3-Chloro-5-fluorophenylboronic acid: This compound contains a boronic acid group instead of the methanamine group, making it useful in different types of chemical reactions, such as Suzuki coupling.
属性
分子式 |
C8H10Cl2FN |
|---|---|
分子量 |
210.07 g/mol |
IUPAC 名称 |
1-(3-chloro-5-fluorophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9ClFN.ClH/c1-11-5-6-2-7(9)4-8(10)3-6;/h2-4,11H,5H2,1H3;1H |
InChI 键 |
XPHYJRLFXXDESI-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=CC(=CC(=C1)Cl)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


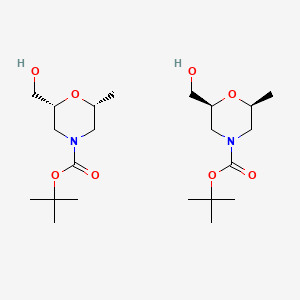

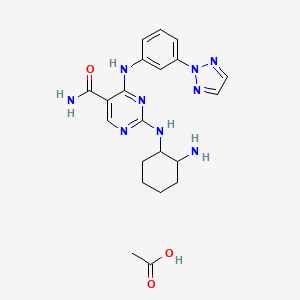
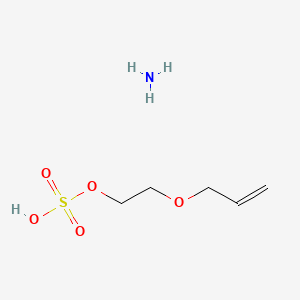
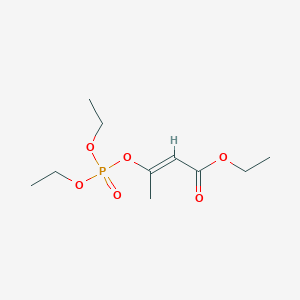
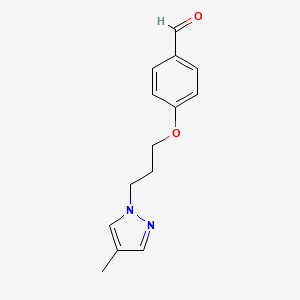
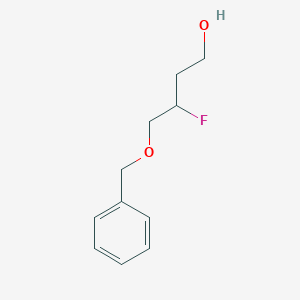

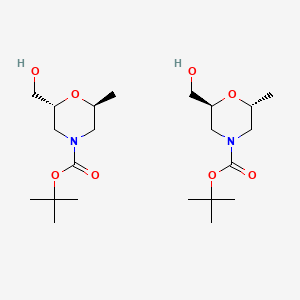
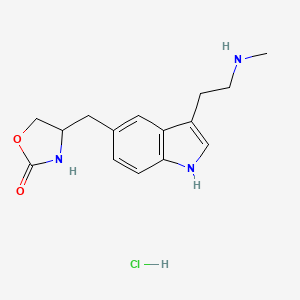
![N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylphenyl)methanesulfonamide hydrochloride](/img/structure/B12296537.png)
![(17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12296543.png)
![3-[3-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12296546.png)
![17-[2-[4-(diethylaminomethyl)-2-methoxyphenoxy]ethyl]-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12296554.png)
